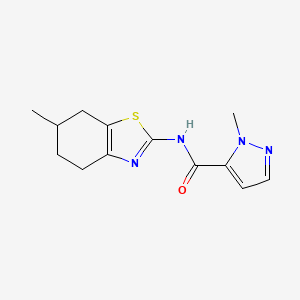![molecular formula C21H15N3O3 B6502349 (3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 670235-01-5](/img/structure/B6502349.png)
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide (hereafter referred to as CIPC) is an important member of the benzo[f]chromene family of compounds. It is a colorless solid that is soluble in polar organic solvents and has a molecular formula of C17H12N2O3. CIPC has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other fields.
科学研究应用
CIPC has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other fields. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. CIPC has been used as a potential treatment for various types of cancer, including breast, colon, and lung cancer. Additionally, CIPC has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
作用机制
CIPC has been demonstrated to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, such as prostaglandins. By inhibiting the activity of COX-2, CIPC has been demonstrated to reduce the production of pro-inflammatory mediators and thus reduce inflammation. Additionally, CIPC has been demonstrated to inhibit the growth of cancer cells by blocking the activity of certain proteins that are involved in cell proliferation.
Biochemical and Physiological Effects
CIPC has been demonstrated to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, CIPC has been demonstrated to possess antioxidant, anti-allergic, and anti-apoptotic properties. CIPC has also been demonstrated to possess neuroprotective properties and has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
实验室实验的优点和局限性
The synthesis of CIPC has been demonstrated to be efficient and reproducible. Additionally, CIPC has been demonstrated to possess a wide range of biological properties, making it a useful tool for laboratory experiments. However, CIPC is a relatively new compound and its effects on humans are not yet fully understood. As such, further research is needed to determine the safety and efficacy of CIPC in humans.
未来方向
The potential applications of CIPC are numerous and further research is needed to fully explore its potential. Further research is needed to determine the safety and efficacy of CIPC in humans. Additionally, further research is needed to explore the potential of CIPC in the treatment of various types of cancer, neurological disorders, and other diseases. Additionally, further research is needed to explore the potential of CIPC as an anti-inflammatory, anti-viral, and anti-allergic agent. Finally, further research is needed to explore the potential of CIPC in the development of new drugs and other pharmaceuticals.
合成方法
CIPC is synthesized through a four-step procedure. The first step involves the condensation of 4-amino-3-methylbenzoic acid and 4-amino-3-methylcinnamic acid, followed by the addition of N-chlorosuccinimide. The third step involves the reaction of the resulting intermediate with 3-bromo-2-hydroxybenzoic acid and the final step involves the reaction of the resulting intermediate with 4-carbamoylphenylhydrazine. The synthesis of CIPC has been demonstrated to be efficient and reproducible.
属性
IUPAC Name |
3-(4-carbamoylphenyl)iminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-19(25)13-5-8-14(9-6-13)24-21-17(20(23)26)11-16-15-4-2-1-3-12(15)7-10-18(16)27-21/h1-11H,(H2,22,25)(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUEDHYWAYZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C(=O)N)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (13Z)-13-[(2-fluorophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B6502270.png)
![N-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2,4,6,12,14-hexaen-9-yl}benzamide](/img/structure/B6502276.png)
![4-[5-(4-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B6502283.png)
![4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6502287.png)
![4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6502288.png)


![methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B6502316.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B6502318.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide](/img/structure/B6502321.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide](/img/structure/B6502327.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B6502329.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6502331.png)
![ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6502344.png)